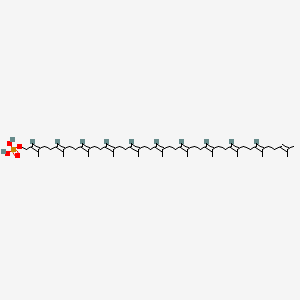
Undecaprenyl phosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Undecaprenyl dihydrogen phosphate is the all-trans-isomer of undecaprenyl phosphate. It is a conjugate acid of an this compound(2-).
Aplicaciones Científicas De Investigación
Cell Wall Biosynthesis in Bacteria
Undecaprenyl phosphate (Und-P) is crucial in synthesizing the peptidoglycan (PG) cell wall, enterobacterial common antigen (ECA), O antigen, and colanic acid in Gram-negative bacteria like Escherichia coli. Disruption of these biosynthesis pathways can cause morphological defects due to the sequestration of Und-P, illustrating its vital role in bacterial morphology and potentially targeting antibiotic research (Jorgenson & Young, 2016).
Quantitative Analysis in Bacterial Membranes
A High-Performance Liquid Chromatography (HPLC) procedure has been developed to quantify Und-P and its derivatives in bacterial membranes. This method helps in understanding the dynamics of Und-P within different bacteria during various growth phases, providing insights into bacterial growth and metabolism (Barreteau et al., 2009).
Role in Bacterial N-linked Glycosylation
Undecaprenyl pyrophosphate bacillosamine (Und-PP-Bac), an intermediate in the N-linked glycosylation pathway of Campylobacter jejuni, has been synthesized to investigate the activity of the PglA enzyme. This pathway is crucial for understanding bacterial glycosylation systems, which in turn can provide insights into eukaryotic processes (Weerapana et al., 2005).
Investigating this compound Recycling
Studies on Und-P recycling in E. coli have revealed connections to cell division, DNA replication/repair, signal transduction, and glutathione metabolism. This recycling process is crucial for maintaining cell integrity, which could lead to new therapeutic targets (Jorgenson & Bryant, 2020).
Chemoenzymatic Synthesis of Polyprenyl Phosphates
Chemoenzymatic synthesis techniques have been evaluated for producing polyprenyl phosphates, including Und-P. This research aids in understanding the biosynthesis of these crucial compounds and their roles in bacterial cell wall formation (Hartley et al., 2008).
Propiedades
Número CAS |
25126-51-6 |
|---|---|
Fórmula molecular |
C55H91O4P |
Peso molecular |
847.3 g/mol |
Nombre IUPAC |
[(2E,6E,10E,14E,18E,22E,26E,30E,34E,38E)-3,7,11,15,19,23,27,31,35,39,43-undecamethyltetratetraconta-2,6,10,14,18,22,26,30,34,38,42-undecaenyl] dihydrogen phosphate |
InChI |
InChI=1S/C55H91O4P/c1-45(2)23-13-24-46(3)25-14-26-47(4)27-15-28-48(5)29-16-30-49(6)31-17-32-50(7)33-18-34-51(8)35-19-36-52(9)37-20-38-53(10)39-21-40-54(11)41-22-42-55(12)43-44-59-60(56,57)58/h23,25,27,29,31,33,35,37,39,41,43H,13-22,24,26,28,30,32,34,36,38,40,42,44H2,1-12H3,(H2,56,57,58)/b46-25+,47-27+,48-29+,49-31+,50-33+,51-35+,52-37+,53-39+,54-41+,55-43+ |
Clave InChI |
UFPHFKCTOZIAFY-RDQGWRCRSA-N |
SMILES isomérico |
CC(=CCC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/COP(=O)(O)O)/C)/C)/C)/C)/C)/C)/C)/C)/C)/C)C |
SMILES |
CC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCOP(=O)(O)O)C)C)C)C)C)C)C)C)C)C)C |
SMILES canónico |
CC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCOP(=O)(O)O)C)C)C)C)C)C)C)C)C)C)C |
Sinónimos |
undecaprenyl phosphate |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(1H-Benzimidazol-2-ylsulfanyl)-N-[(5-bromo-2-hydroxyphenyl)methylideneamino]propanamide](/img/structure/B1231502.png)

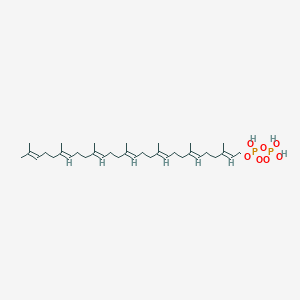
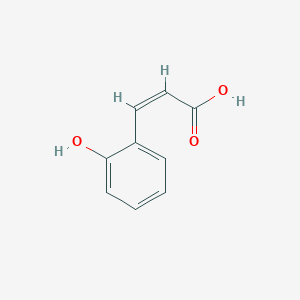
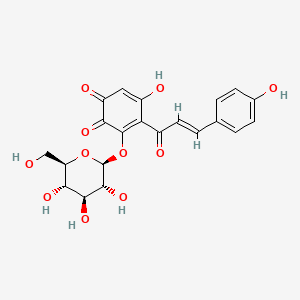


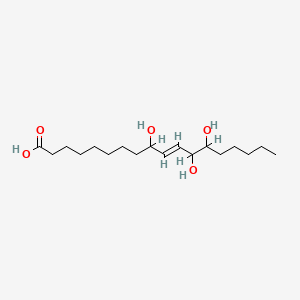


![1-(2-Furanylmethyl)-3-[[[4-(4-morpholinylsulfonyl)phenyl]-oxomethyl]amino]thiourea](/img/structure/B1231521.png)
![1-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-N-(5-methyl-2-pyridinyl)-4-piperidinecarboxamide](/img/structure/B1231523.png)

